![molecular formula C22H17NO4 B14709460 Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate CAS No. 20958-83-2](/img/structure/B14709460.png)
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate is a heterocyclic compound characterized by its unique structure, which includes a pyrroloquinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate typically involves the reaction of quaternary salts of lepidine with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate (K₂CO₃) and dimethylformamide (DMF) solvent . The reaction is carried out at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates
- 1-Benzoyl-3-cyanopyrrolo[1,2-a]quinolines
Uniqueness
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate is unique due to its specific structural features and the range of biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and versatility in various applications .
Propiedades
Número CAS |
20958-83-2 |
|---|---|
Fórmula molecular |
C22H17NO4 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C22H17NO4/c1-26-21(24)18-17-13-12-14-8-6-7-11-16(14)23(17)20(19(18)22(25)27-2)15-9-4-3-5-10-15/h3-13H,1-2H3 |
Clave InChI |
CBBSWXUQFKLAQV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=CC3=CC=CC=C3N2C(=C1C(=O)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




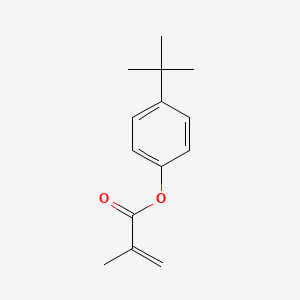
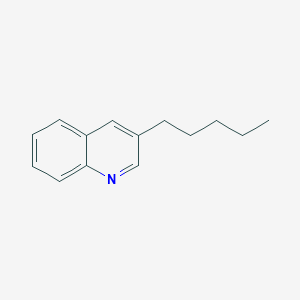
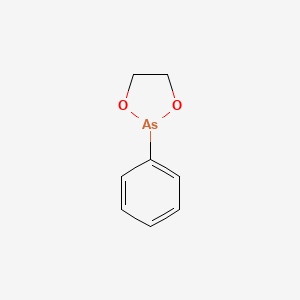
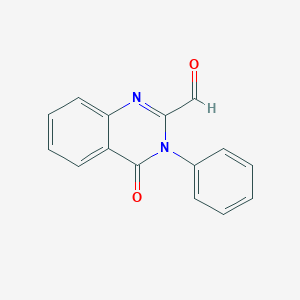
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)

![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
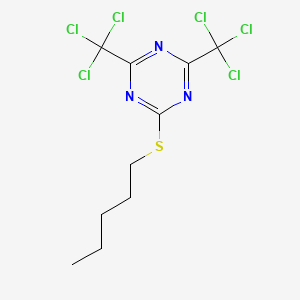
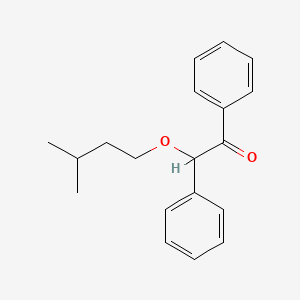
![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
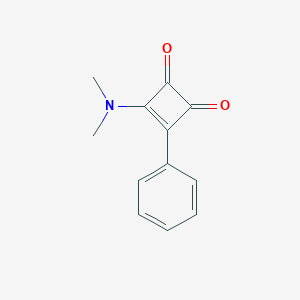
![O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate](/img/structure/B14709461.png)
